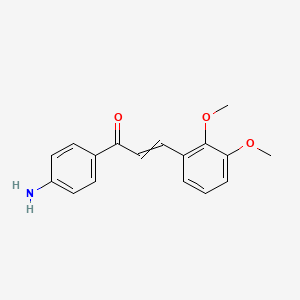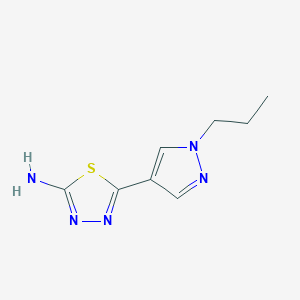
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-propyl-1H-pyrazol-4-yl)aniline
- 1-propyl-1H-pyrazole-4-boronic acid
- 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole
Uniqueness
5-(1-propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11N5S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
5-(1-propylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-2-3-13-5-6(4-10-13)7-11-12-8(9)14-7/h4-5H,2-3H2,1H3,(H2,9,12) |
Clave InChI |
PMBKCSFTMBZLBM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)

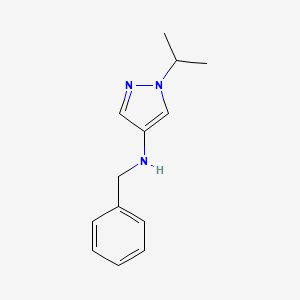
![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
![(2E)-2-[(carbamothioylamino)imino]acetic acid](/img/structure/B11727734.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)
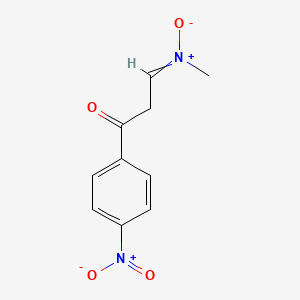
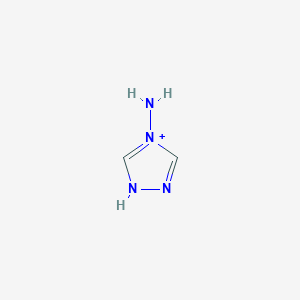
![1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11727763.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B11727768.png)

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
